molecular formula C14H19NO4S B12365128 D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-

D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-

Cat. No.: B12365128
M. Wt: 297.37 g/mol
InChI Key: WOOZXNKLFHMTLX-GFCCVEGCSA-N
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Description

D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- is a derivative of D-proline, an isomer of the naturally occurring amino acid L-proline. This compound is characterized by the presence of a sulfonyl group attached to a trimethylphenyl ring, which is further connected to the D-proline structure.

Preparation Methods

The synthesis of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- typically involves the reaction of D-proline with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with protein-protein interaction sites, modulating their function and potentially leading to therapeutic effects .

Comparison with Similar Compounds

D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- can be compared with other similar compounds, such as:

The uniqueness of D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

(2R)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H19NO4S/c1-9-7-10(2)13(11(3)8-9)20(18,19)15-6-4-5-12(15)14(16)17/h7-8,12H,4-6H2,1-3H3,(H,16,17)/t12-/m1/s1

InChI Key

WOOZXNKLFHMTLX-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC[C@@H]2C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C(=O)O)C

Origin of Product

United States

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